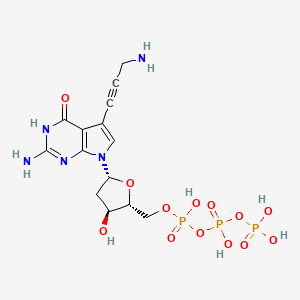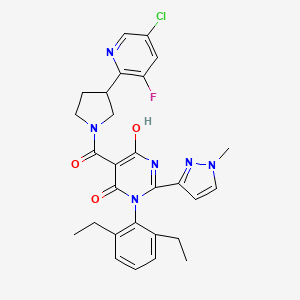![molecular formula C18H24O B12428897 4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This plant is native to parts of Eastern Asia, including China and India, where it has been used in traditional medicine for various skin conditions and as an anti-inflammatory agent . Bakuchiol has gained significant attention in recent years due to its potential as a natural alternative to retinol, offering similar benefits without the associated skin irritation .
準備方法
Synthetic Routes and Reaction Conditions: Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of bakuchiol from Psoralea corylifolia seeds using solvents like petroleum ether, followed by purification through column chromatography . Another method involves the use of alcohol extraction, followed by concentration, filtration, and further purification using macroporous adsorbent resin and ethanol elution .
Industrial Production Methods: Industrial production of bakuchiol typically involves large-scale extraction from Psoralea corylifolia seeds. The seeds are crushed and subjected to cold-dipping extraction using petroleum ether. The extract is then purified through column chromatography and further refined to obtain a high-purity bakuchiol product .
化学反応の分析
Types of Reactions: Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been found to possess antioxidant properties due to its ability to donate hydrogen atoms from its terpenoid chain .
Common Reagents and Conditions: Common reagents used in the reactions involving bakuchiol include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving bakuchiol include oxidized derivatives and reduced forms of the compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
科学的研究の応用
Bakuchiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, bakuchiol is studied for its unique structural properties and potential as a precursor for the synthesis of other bioactive compounds . In biology and medicine, bakuchiol is extensively researched for its antioxidant, anti-inflammatory, antibacterial, and anticancer properties . It has shown promise in the treatment of skin disorders, including acne and hyperpigmentation, and is being explored as a potential therapeutic agent for various cancers . In the cosmetic industry, bakuchiol is used as a natural alternative to retinol in anti-aging skincare products due to its ability to improve skin texture and reduce the appearance of wrinkles without causing irritation .
作用機序
Bakuchiol is often compared to retinol due to its similar effects on the skin. unlike retinol, bakuchiol does not cause skin irritation and is suitable for individuals with sensitive skin . Other similar compounds include resveratrol, which shares structural similarities with bakuchiol and exhibits antioxidant and anti-inflammatory properties . Bakuchiol is unique in its ability to provide retinol-like benefits without the associated side effects, making it a valuable addition to skincare formulations .
類似化合物との比較
- Retinol
- Resveratrol
- Terpenophenols
Bakuchiol stands out due to its natural origin, gentle action on the skin, and broad range of biological activities, making it a versatile and valuable compound in various scientific and industrial applications.
特性
分子式 |
C18H24O |
|---|---|
分子量 |
256.4 g/mol |
IUPAC名 |
4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/t18-/m1/s1 |
InChIキー |
LFYJSSARVMHQJB-GOSISDBHSA-N |
異性体SMILES |
CC(=CCC[C@@](C)(C=C)C=CC1=CC=C(C=C1)O)C |
正規SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




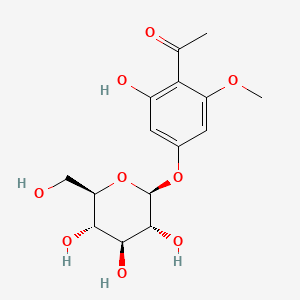
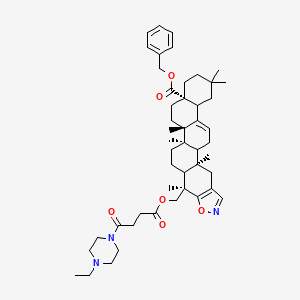
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)


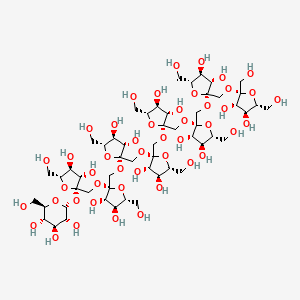
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
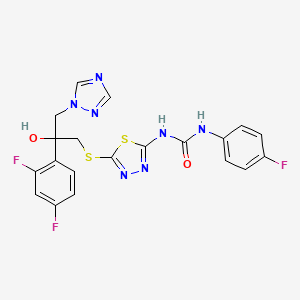
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
